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For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium

channel Nav1.7.[1][2] Human genetic studies have identified Nav1.7 as a critical mediator of

pain perception, making it a key target for the development of novel analgesics. Gain-of-

function mutations in the SCN9A gene, which encodes Nav1.7, are linked to severe pain

disorders, while loss-of-function mutations result in a congenital inability to experience most

forms of pain. PF-05089771 was developed by Pfizer to selectively target this channel, with the

goal of producing effective pain relief without the side effects associated with less selective

sodium channel blockers. This technical guide provides a comprehensive overview of the in

vitro studies of PF-05089771 tosylate, focusing on its potency, selectivity, mechanism of action,

and the experimental protocols used for its characterization.

Quantitative Analysis of In Vitro Potency and
Selectivity
The inhibitory activity of PF-05089771 has been quantified across various Nav channel

subtypes and species using electrophysiological assays. The half-maximal inhibitory

concentration (IC50) values demonstrate the compound's high affinity for Nav1.7 and its

selectivity over other isoforms.
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Target Channel Species IC50 (nM)
Fold Selectivity vs.
hNav1.7

Nav1.7 Human 11 -

Nav1.7 Mouse 8 1.375x more potent

Nav1.7 Rat 171 15.5x less potent

Nav1.7 Cynomolgus Monkey 12 0.92x as potent

Nav1.7 Dog 13 1.18x less potent

Nav1.1 Human 850 ~77x

Nav1.2 Human 110 10x

Nav1.3 Human 11,000 ~1000x

Nav1.4 Human 10,000 ~909x

Nav1.5 Human 25,000 >2272x

Nav1.6 Human 160 ~15x

Nav1.8 Human >10,000 >909x

Note: Data compiled from multiple sources.[1][2] Selectivity is calculated relative to the human

Nav1.7 IC50 value.

Mechanism of Action: State-Dependent Inhibition
PF-05089771 exhibits a state-dependent mechanism of action, preferentially binding to the

inactivated state of the Nav1.7 channel. This is a crucial feature for achieving selectivity and

therapeutic efficacy, as nociceptive neurons in chronic pain states are often depolarized,

leading to a higher population of Nav1.7 channels in the inactivated state. The binding site for

PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV of the

Nav1.7 channel. By binding to this site, PF-05089771 stabilizes the channel in a non-

conducting conformation, thereby inhibiting the propagation of pain signals.
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Mechanism of state-dependent inhibition of Nav1.7 by PF-05089771.

Experimental Protocols
The in vitro characterization of PF-05089771 primarily relies on patch-clamp electrophysiology.

Automated patch-clamp (APC) systems are commonly employed for high-throughput screening

and detailed pharmacological studies.

Cell Culture
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells

stably expressing the human Nav1.7 channel (SCN9A gene) are typically used.

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic

(e.g., 500 µg/mL G418) is standard.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Automated Patch-Clamp Electrophysiology
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Instrumentation: High-throughput APC systems such as the Qube 384, Patchliner, or

IonWorks Quattro are utilized.

Solutions:

External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES,

10 Glucose; pH adjusted to 7.4 with NaOH.

Internal (Intracellular) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH

adjusted to 7.3 with CsOH.

Voltage-Clamp Protocols:

Resting State Protocol: To assess inhibition of the channel in its resting state, cells are

held at a hyperpolarized membrane potential (e.g., -120 mV) and briefly depolarized (e.g.,

to 0 mV for 20 ms) to elicit a current.

Inactivated State Protocol: To evaluate state-dependent inhibition, a pre-pulse to a

depolarized potential (e.g., -60 mV for 500 ms) is applied to induce channel inactivation

before the test pulse. The IC50 is determined by comparing the current inhibition under

resting and inactivated state protocols.

Use-Dependent Protocol: A train of depolarizing pulses (e.g., 10 Hz) is applied to assess

the cumulative block of the channel, which is characteristic of use-dependent inhibitors.
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Experimental workflow for in vitro characterization of PF-05089771.

Conclusion
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The in vitro data for PF-05089771 tosylate demonstrate its high potency and selectivity for the

Nav1.7 sodium channel. Its state-dependent mechanism of action, involving preferential

binding to the inactivated state of the channel, provides a strong rationale for its development

as a novel analgesic. The use of automated patch-clamp electrophysiology has enabled a

thorough characterization of its pharmacological profile. This technical guide serves as a

valuable resource for researchers and drug development professionals working on Nav1.7

inhibitors and in the broader field of pain therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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